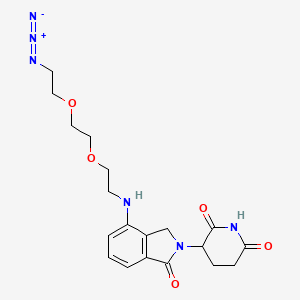

Lenalidomide 4'-PEG2-azide

説明

BenchChem offers high-quality Lenalidomide 4'-PEG2-azide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lenalidomide 4'-PEG2-azide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C19H24N6O5 |

|---|---|

分子量 |

416.4 g/mol |

IUPAC名 |

3-[7-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C19H24N6O5/c20-24-22-7-9-30-11-10-29-8-6-21-15-3-1-2-13-14(15)12-25(19(13)28)16-4-5-17(26)23-18(16)27/h1-3,16,21H,4-12H2,(H,23,26,27) |

InChIキー |

PUCMLUIGSAMTJO-UHFFFAOYSA-N |

正規SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCN=[N+]=[N-] |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to Lenalidomide 4'-PEG2-azide: A Key Building Block for Targeted Protein Degradation

Executive Summary: Lenalidomide (B1683929) 4'-PEG2-azide is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation (TPD). It is a functionalized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, designed for the modular synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This molecule incorporates the high-affinity Lenalidomide moiety, a flexible di-polyethylene glycol (PEG2) linker, and a reactive terminal azide (B81097) group.[1][3] The azide handle enables efficient and specific conjugation to a target protein-binding ligand (a "warhead") via copper-catalyzed or strain-promoted click chemistry, facilitating the rapid assembly of novel PROTAC molecules.[4][] This guide provides a detailed overview of its properties, mechanism of action, applications, and relevant experimental protocols for researchers in drug discovery and chemical biology.

Core Compound Specifications

Lenalidomide 4'-PEG2-azide is a synthetic, non-therapeutic compound provided for research use in chemical synthesis.[2] Its key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | 3-[4-[[2-[2-(2-Azidoethoxy)ethoxy]ethyl]amino]-1,3-dihydro-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione | |

| Molecular Formula | C₁₉H₂₄N₆O₅ | [1][2][3] |

| Molecular Weight | 416.44 g/mol | [1][2][3] |

| CAS Number | 2399455-48-0 | [1][2][3] |

| Appearance | Solid | N/A |

| Purity | ≥95% (as determined by HPLC) | [2] |

| Storage Conditions | Store at -20°C | [1][2] |

Mechanism of Action in the PROTAC Context

The utility of Lenalidomide 4'-PEG2-azide is realized when it is incorporated into a PROTAC molecule. The resulting heterobifunctional molecule does not inhibit its target protein but instead hijacks the cell's ubiquitin-proteasome system to induce its degradation.[6]

The Lenalidomide portion of the molecule serves as the E3 ligase-recruiting element. It binds specifically to Cereblon (CRBN), which acts as the substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[7][8][9] Lenalidomide and its derivatives are known to modulate the substrate specificity of this complex.[10][11] When part of a PROTAC, the molecule brings a non-native target protein into close proximity with the CRL4^CRBN^ ligase. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein.[10]

References

- 1. rndsystems.com [rndsystems.com]

- 2. Lenalidomide 4'-PEG2-azide | CAS 2399455-48-0 | Degrader Building Block | Tocris Bioscience [tocris.com]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. medchemexpress.com [medchemexpress.com]

- 6. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 9. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

Lenalidomide 4'-PEG2-azide: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide (B1683929) 4'-PEG2-azide is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule incorporates the immunomodulatory drug (IMiD) lenalidomide, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This guide provides an in-depth overview of the chemical structure, properties, and biological function of Lenalidomide 4'-PEG2-azide, along with representative experimental protocols and workflows relevant to its application in targeted protein degradation.

Chemical Structure and Properties

Lenalidomide 4'-PEG2-azide is a synthetic molecule that conjugates lenalidomide to a short polyethylene (B3416737) glycol (PEG) linker, terminating in an azide (B81097) group. The 4'-position of the lenalidomide phthaloyl ring is the point of attachment for the PEG linker. The terminal azide group is a versatile chemical handle for "click chemistry" reactions, allowing for the straightforward conjugation of this E3 ligase ligand to a target protein-binding ligand, thus forming a heterobifunctional PROTAC.[1]

Chemical Structure:

Table 1: Chemical and Physical Properties of Lenalidomide 4'-PEG2-azide [2]

| Property | Value |

| Chemical Name | 3-(4-((2-(2-azidoethoxy)ethyl)amino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione |

| Molecular Formula | C₁₉H₂₄N₆O₅ |

| Molecular Weight | 416.44 g/mol |

| CAS Number | 2399455-48-0 |

| Appearance | Solid |

| Purity | ≥95% (typically analyzed by HPLC) |

| Storage Conditions | Store at -20°C |

| Solubility | Soluble in DMSO |

Biological Activity and Mechanism of Action

Lenalidomide 4'-PEG2-azide functions as a Cereblon (CRBN) E3 ubiquitin ligase ligand.[2] CRBN is a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3] Lenalidomide and its derivatives act as "molecular glues" by inducing a novel protein-protein interaction between CRBN and specific substrate proteins, known as neosubstrates.[4][5] This induced proximity leads to the ubiquitination of the neosubstrate by the E3 ligase complex, marking it for degradation by the 26S proteasome.

In the context of a PROTAC, the lenalidomide moiety of Lenalidomide 4'-PEG2-azide recruits the CRL4^CRBN^ E3 ligase. The other end of the PROTAC, containing a ligand for a protein of interest (POI), simultaneously binds to the target protein. This brings the POI into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI.

Signaling Pathway

The binding of lenalidomide to CRBN alters its substrate specificity, leading to the recruitment and degradation of lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4] This is a key mechanism of action for the anti-myeloma and immunomodulatory effects of lenalidomide.

Experimental Protocols

Representative Synthesis of Lenalidomide 4'-PEG2-azide

Reaction Scheme:

Lenalidomide + X-CH₂CH₂OCH₂CH₂N₃ ---(Base, Solvent, Heat)---> Lenalidomide-4'-NH-CH₂CH₂OCH₂CH₂N₃

Where X is a leaving group such as Br, I, or OTs.

Materials:

-

Lenalidomide

-

1-Azido-2-(2-bromoethoxy)ethane (or a similar PEG2-azide linker with a suitable leaving group)

-

N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

-

To a solution of lenalidomide in DMF, add DIPEA.

-

Add the PEG2-azide linker to the reaction mixture.

-

Heat the reaction mixture (e.g., to 80-110°C) and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel, eluting with a suitable solvent gradient (e.g., dichloromethane/methanol).

-

Further purify the product by preparative HPLC to obtain Lenalidomide 4'-PEG2-azide of high purity.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

General Workflow for PROTAC Synthesis and Evaluation

The azide functionality of Lenalidomide 4'-PEG2-azide allows for its efficient conjugation to a target protein ligand containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The resulting PROTAC can then be evaluated for its ability to induce the degradation of the target protein.

Quantitative Data

The binding affinity of the parent molecule, lenalidomide, to the CRBN-DDB1 complex has been determined by various biophysical methods. The degradation efficiency of a PROTAC is typically quantified by its DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation). These values are highly dependent on the specific PROTAC, the target protein, and the cell line used.

Table 2: Representative Binding Affinity of Lenalidomide to CRBN

| Ligand | Method | Binding Affinity (K D ) | Reference |

| Lenalidomide | ITC | ~0.64 µM | [8] |

| Lenalidomide | FP | ~250 nM | [3] |

Table 3: Example Degradation Potency of Lenalidomide-Based PROTACs

| PROTAC ID | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| PROTAC 1 | BTK | Mino | 2.2 | >95 | [9] |

| PROTAC 2 | HDAC3 | HCT116 | 440 | 77 | [10] |

| ARV-825 | BRD4 | RS4;11 | <1 | >95 | [11] |

Note: The specific linkers and target ligands in these PROTACs vary.

Conclusion

Lenalidomide 4'-PEG2-azide is a valuable and versatile chemical tool for the development of CRBN-recruiting PROTACs. Its well-defined structure and chemical properties, combined with the robust and efficient click chemistry enabled by the terminal azide, facilitate the rapid synthesis of PROTAC libraries for targeted protein degradation studies. This guide provides a foundational understanding of this key molecule for researchers and scientists working at the forefront of drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Lenalidomide 4'-PEG2-azide | CAS 2399455-48-0 | Degrader Building Block | Tocris Bioscience [tocris.com]

- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

The Azide Group: A Linchpin in PROTAC Linker Technology for Targeted Protein Degradation

For Immediate Release

In the rapidly advancing field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. Among the critical components of these heterobifunctional molecules, the linker connecting the target protein ligand and the E3 ligase ligand plays a pivotal role in dictating the efficacy, selectivity, and physicochemical properties of the final degrader. This technical guide delves into the multifaceted functions of the azide (B81097) group within PROTAC linkers, a chemical moiety that has become instrumental in the synthesis and optimization of this promising class of therapeutics.

Core Functions of the Azide Group in PROTAC Linkers

The azide group (N₃) serves several crucial functions in the design and synthesis of PROTACs, primarily centered around its utility in "click chemistry." This suite of reactions provides a modular and efficient approach to PROTAC development.

1. Facilitating Modular Synthesis via Click Chemistry: The most prominent role of the azide group is its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[][2] These reactions are lauded for their high efficiency, mild reaction conditions, and exceptional functional group tolerance, making them ideal for the rapid assembly of PROTAC libraries.[3] By functionalizing one part of the PROTAC (either the target protein ligand or the E3 ligase ligand) with an azide and the other with an alkyne, researchers can readily connect the two moieties to form a stable triazole ring within the linker.[4] This modular "click" approach allows for the parallel synthesis of numerous PROTACs with varying linker lengths and compositions, which is crucial for optimizing degradation activity.[5][6]

2. Serving as a Bioorthogonal Handle: The azide group is a bioorthogonal functional group, meaning it is stable in biological systems and does not react with endogenous functional groups.[7][8] This property is particularly valuable for more advanced applications, such as the in-situ synthesis of PROTACs within living cells, a strategy known as CLIPTAC (in-cell click-formed proteolysis-targeting chimeras).[5] In this approach, the azide- and alkyne-functionalized precursors are introduced into cells, where they react to form the active PROTAC molecule.[3]

3. Influencing Physicochemical and Pharmacokinetic Properties: The introduction of a triazole ring, formed from the azide-alkyne cycloaddition, can influence the physicochemical properties of the PROTAC. The triazole moiety is metabolically stable and can help to reduce oxidative degradation in vivo.[9] The composition and length of the linker, which can be readily varied using azide-based click chemistry, are critical for optimizing properties such as solubility, cell permeability, and overall pharmacokinetic profile.[10][11][12] While PROTACs often fall outside of traditional "rule of five" parameters for oral bioavailability, careful linker design, facilitated by the modularity of azide chemistry, is a key strategy to address these challenges.[13][14]

Quantitative Data on Azide-Containing PROTACs

The following table summarizes key quantitative data for representative PROTACs synthesized using azide-alkyne click chemistry. This data highlights the potency and efficacy achievable with this synthetic strategy.

| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC₅₀ | Dₘₐₓ | Reference |

| dBET1 | BRD4 | Thalidomide | MV4;11 | 8.9 nM | >98% | [3] |

| PROTAC 1 | p38α | VHL | MDA-MB-231 | 210 nM | N/A | [15][16] |

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis

This protocol describes a general procedure for the synthesis of a PROTAC using a CuAAC reaction, which involves the coupling of an azide-functionalized component with an alkyne-functionalized component.[3][17]

Materials:

-

Alkyne-functionalized Protein of Interest (POI) ligand (1 equivalent)

-

Azide-functionalized E3 ligase ligand (1 equivalent)

-

Solvent system (e.g., a mixture of t-BuOH and water)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

-

Sodium ascorbate (B8700270) (0.3 equivalents)

Procedure:

-

Preparation of Precursors: Synthesize the POI ligand functionalized with a terminal alkyne and the E3 ligase ligand functionalized with an azide group using standard organic chemistry techniques.

-

Reaction Setup: In a reaction vial, dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase ligand in a suitable solvent system.

-

Catalyst Addition: Prepare a fresh solution of sodium ascorbate in water and add it to the reaction mixture. Subsequently, add a solution of copper(II) sulfate pentahydrate in water.

-

Reaction Progression: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC.

Western Blotting for PROTAC-Induced Protein Degradation

This is a standard method to quantify the amount of target protein remaining after PROTAC treatment.[18]

Procedure:

-

Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

-

Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using software like ImageJ to determine the extent of protein degradation.

Visualizing Workflows and Pathways

The following diagrams illustrate key concepts and workflows related to the use of azide groups in PROTACs.

Caption: Modular synthesis of a PROTAC molecule using azide-alkyne click chemistry.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Caption: Logical relationship of the azide group's functions in PROTAC development.

References

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. precisepeg.com [precisepeg.com]

- 10. Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]

- 12. Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

- 18. benchchem.com [benchchem.com]

The PEG2 Linker: A Linchpin in PROTAC Design and Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to inducing the selective degradation of disease-causing proteins. These heterobifunctional molecules consist of two ligands—one binding the target protein of interest (POI) and another recruiting an E3 ubiquitin ligase—joined by a chemical linker.[1][2] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, stability, and drug-like properties. Among the diverse linker chemistries, the diethylene glycol or "PEG2" linker has emerged as a foundational component in PROTAC design, offering a unique blend of properties that profoundly influence solubility, cell permeability, and the kinetics of target degradation.[2][3]

The Physicochemical Advantage of the PEG2 Linker

The structure of the PEG2 linker, with its repeating ethylene (B1197577) glycol units, imparts a balance of hydrophilicity and conformational flexibility, directly addressing common challenges in PROTAC development such as poor solubility and limited cell permeability.[2][4]

Improving Solubility and Permeability: PROTACs often possess a high molecular weight and lipophilicity, characteristics that typically lead to poor aqueous solubility.[5] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, increasing the molecule's affinity for aqueous environments and enhancing solubility.[2] While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can be advantageous.[2] Compared to more rigid alkyl counterparts, PEG linkers are more likely to adopt folded conformations. This "chameleon effect" can shield the PROTAC's polar surface area, creating a more compact and less polar structure that is better suited for traversing the lipophilic cell membrane.[2][4]

Optimizing Ternary Complex Formation: The primary function of a PROTAC is to facilitate the formation of a stable ternary complex between the POI and an E3 ligase.[6] The length and flexibility of the linker are paramount to this process. A linker that is too short can cause steric clashes, preventing complex formation, while an excessively long linker can lead to an unstable and unproductive complex.[7] The PEG2 linker often provides an optimal length and degree of freedom to allow the POI and E3 ligase to adopt a productive orientation for efficient ubiquitin transfer, a prerequisite for proteasomal degradation.[3]

Quantitative Impact of PEG Linkers on PROTAC Performance

Systematic variation of linker composition and length is a cornerstone of PROTAC optimization. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linkers on the physicochemical properties and degradation efficiency of PROTACs.

Table 1: Impact of Linker Composition on Physicochemical Properties of BRD4-Targeting PROTACs

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |

| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |

| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |

| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |

| Data compiled from publicly available research. cLogP: calculated octanol-water partition coefficient; TPSA: topological polar surface area; HBD: hydrogen bond donors; HBA: hydrogen bond acceptors.[2] |

Table 2: Influence of Linker Composition on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs

| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (10⁻⁷ cm s⁻¹) |

| PROTAC A | Alkyl | >1000 | <20 | 2.5 |

| PROTAC B | PEG2 | 500 | 55 | 1.8 |

| PROTAC C | PEG4 | 250 | 70 | 1.1 |

| Data is illustrative and compiled from various sources in the literature. DC₅₀ and Dₘₐₓ values are cell-line dependent.[2] |

Key Signaling Pathways and Logical Workflows

Visualizing the complex biological pathways and experimental processes is crucial for understanding and optimizing PROTAC technology.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Overview of the Ubiquitin-Proteasome System.[1][8]

Caption: BRD4 degradation leads to downregulation of MYC.[9][10][11]

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. benchchem.com [benchchem.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]

- 7. benchchem.com [benchchem.com]

- 8. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 9. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Lenalidomide as a Cereblon (CRBN) E3 Ligase Ligand: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenalidomide (B1683929), a thalidomide (B1683933) analogue, has emerged as a cornerstone in the treatment of multiple myeloma and other hematological malignancies. Its therapeutic efficacy is rooted in its novel mechanism of action as a "molecular glue." Lenalidomide binds to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex, CRL4CRBN. This binding event does not inhibit the ligase but rather modulates its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates" that are not native targets of CRBN. This targeted protein degradation of key oncogenic factors, such as the Ikaros family transcription factors IKZF1 and IKZF3, underpins the potent anti-cancer activity of lenalidomide. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative biophysical interactions, and key experimental methodologies for studying lenalidomide's function as a CRBN E3 ligase ligand.

The CRL4CRBN E3 Ubiquitin Ligase Complex

The CRL4CRBN E3 ubiquitin ligase is a multi-subunit complex responsible for attaching ubiquitin chains to substrate proteins, marking them for degradation by the 26S proteasome. The core components of this complex are:

-

Cullin 4 (CUL4A or CUL4B): A scaffold protein that forms the backbone of the complex.

-

Regulator of Cullins 1 (Roc1/Rbx1): A RING-box protein that recruits the E2 ubiquitin-conjugating enzyme.

-

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor to the CUL4 scaffold.

-

Cereblon (CRBN): The substrate receptor that directly binds to the proteins targeted for degradation.

Lenalidomide's mechanism of action is centered on its direct interaction with CRBN, effectively hijacking the cellular protein degradation machinery.

Mechanism of Action: Lenalidomide as a Molecular Glue

Lenalidomide functions by inducing a novel protein-protein interaction between CRBN and its neosubstrates. The glutarimide (B196013) ring of lenalidomide binds to a specific hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN.[1][2] This binding event creates a composite surface on CRBN that is recognized by a degron motif present in the neosubstrate proteins.[3] This lenalidomide-dependent recruitment of the neosubstrate to the CRL4CRBN complex leads to its polyubiquitination and subsequent degradation by the proteasome.[4][5]

The primary neosubstrates of lenalidomide with therapeutic relevance are:

-

Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors that are essential for the survival of multiple myeloma cells.[6][7][8] Their degradation leads to the downregulation of key oncogenes like c-MYC and IRF4, resulting in cell cycle arrest and apoptosis.[9][10]

-

Casein Kinase 1α (CK1α): In myelodysplastic syndrome (MDS) with a deletion on chromosome 5q (del(5q)), lenalidomide induces the degradation of CK1α, leading to p53 activation and selective elimination of the malignant clone.[11][12]

dot

Quantitative Data

The binding affinity of lenalidomide to CRBN and its efficacy in inducing the degradation of neosubstrates have been quantified in various studies. The following tables summarize key quantitative data. It is important to note that values can vary depending on the specific assay, cell line, and experimental conditions used.

Table 1: Binding Affinity of Lenalidomide to Cereblon (CRBN)

| Compound | Binding Affinity (Kd) | Assay Method | Source(s) |

| Lenalidomide | ~178 nM | Competitive Titration | [13] |

| Lenalidomide | 0.64 ± 0.24 µM | Isothermal Titration Calorimetry (ITC) | [12] |

| Lenalidomide | 6.7 ± 0.9 µM | Isothermal Titration Calorimetry (ITC) - TBD only | [12] |

| Pomalidomide | ~157 nM | Competitive Titration | [13] |

| Thalidomide | ~250 nM | Competitive Titration | [13] |

Table 2: Efficacy of Lenalidomide-Induced Neosubstrate Degradation

| Neosubstrate | Efficacy Metric | Value | Cell Line | Assay Method | Source(s) |

| IKZF1 | DC50 | ~100 nM | MM.1S | Western Blot | [14] |

| IKZF1/IKZF3 | Log2 Fold Change | -1.54 / -2.09 | MM.1S | Quantitative Proteomics | [5] |

| IKZF1 | EC50 | 67 nM | DF15 | Luminometric Assay | [15] |

| HDAC6 (PROTAC) | IC50 | 5.28 µM | HEK293 | Flow Cytometry | [15] |

Experimental Protocols

A variety of biochemical and cell-based assays are employed to study the interaction between lenalidomide, CRBN, and its neosubstrates. Below are detailed methodologies for key experiments.

Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the binding affinity of compounds to CRBN in a competitive format.

Principle: A GST-tagged CRBN protein is incubated with a terbium-labeled anti-GST antibody (donor) and a fluorescently labeled thalidomide analog (tracer/acceptor). When the tracer binds to CRBN, the donor and acceptor are in close proximity, resulting in a high TR-FRET signal. A test compound that binds to CRBN will displace the tracer, leading to a decrease in the FRET signal.[2][16][17][18]

Materials:

-

GST-tagged human Cereblon (CRBN) protein

-

Terbium-labeled anti-GST antibody

-

Fluorescently labeled thalidomide tracer (e.g., BODIPY-lenalidomide or Cy5-thalidomide)[6][19]

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4)

-

384-well low-volume white plates

-

Test compound (e.g., lenalidomide) and controls

-

TR-FRET plate reader

Procedure:

-

Prepare serial dilutions of the test compound and controls in assay buffer.

-

In a 384-well plate, add 2 µL of the diluted test compound or control.

-

Add 4 µL of GST-CRBN protein solution to each well.

-

Incubate for 15-60 minutes at room temperature.

-

Prepare a mixture of the terbium-labeled anti-GST antibody and the fluorescent thalidomide tracer in assay buffer.

-

Add 4 µL of the antibody/tracer mixture to each well.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at the appropriate wavelengths for the donor and acceptor (e.g., excitation at 340 nm, emission at 495 nm and 520 nm for terbium and fluorescein, respectively).

-

Calculate the ratio of the acceptor to donor emission signals and plot the results against the compound concentration to determine the IC50 value.

References

- 1. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. beyondspringpharma.com [beyondspringpharma.com]

- 4. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [worldwide.promega.com]

- 8. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. catalog.library.reed.edu [catalog.library.reed.edu]

- 11. labs.dana-farber.org [labs.dana-farber.org]

- 12. researchgate.net [researchgate.net]

- 13. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lenalidomide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. assets.fishersci.com [assets.fishersci.com]

- 19. m.youtube.com [m.youtube.com]

The Dawn of a New Therapeutic Era: A Technical Guide to Targeted Protein Degradation with PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of drug discovery is undergoing a paradigm shift, moving beyond traditional occupancy-driven inhibition to a novel modality known as targeted protein degradation (TPD). At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), innovative heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. Unlike conventional small molecule inhibitors that merely block the function of a target protein, PROTACs act catalytically to induce its degradation, offering the potential for improved potency, enhanced selectivity, and the ability to target proteins previously considered "undruggable".[1][2][3][4][5] This in-depth technical guide provides a comprehensive overview of the core principles of TPD using PROTACs, detailing their mechanism of action, key components, and the critical experimental methodologies employed in their development and validation.

The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs function by orchestrating the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2][6] This induced proximity triggers the transfer of ubiquitin, a small regulatory protein, from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, the cell's primary machinery for protein catabolism.[2][5] A key feature of PROTACs is their catalytic nature; once the POI is degraded, the PROTAC is released and can engage another target protein molecule, enabling a single PROTAC molecule to induce the degradation of multiple POI molecules.[1][3][6]

A typical PROTAC molecule consists of three key components:

-

A Warhead: This ligand binds specifically to the protein of interest (POI).[7][8]

-

An E3 Ligase Ligand: This moiety recruits a specific E3 ubiquitin ligase.[7][8][9]

-

A Linker: This chemical tether connects the warhead and the E3 ligase ligand, and its length and composition are critical for optimal ternary complex formation and subsequent degradation.[8][10]

The selection of each component is crucial for the potency, selectivity, and pharmacokinetic properties of the resulting PROTAC.[7] Currently, ligands for E3 ligases such as Cereblon (CRBN) and von Hippel-Lindau (VHL) are most commonly used in PROTAC design.[7][11]

Visualizing the Pathway: PROTAC-Mediated Protein Degradation

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.

Key Advantages of PROTACs in Drug Discovery

The unique mechanism of action of PROTACs offers several advantages over traditional inhibitors:

-

Catalytic Activity: PROTACs can induce the degradation of multiple target protein molecules, potentially leading to sustained pharmacological effects at lower doses.[1][3][12]

-

Improved Selectivity: Degradation can be more selective than inhibition, as it relies on the formation of a stable ternary complex, which can be influenced by the linker and E3 ligase choice, in addition to the warhead's affinity.[1][13][14]

-

Targeting the "Undruggable" Proteome: PROTACs can target proteins that lack active sites for traditional inhibitors, such as scaffolding proteins and transcription factors, by binding to any suitable surface pocket.[15][16][17]

-

Overcoming Drug Resistance: By degrading the entire protein, PROTACs can overcome resistance mechanisms that arise from mutations in the target's active site.[3][4][12]

Quantitative Data on PROTAC Performance

The efficacy of PROTACs is typically quantified by two key parameters: DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved). The following tables summarize representative data for several well-characterized PROTACs.

| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ARV-110 | Androgen Receptor (AR) | VHL | VCaP | 1 | >95 | --INVALID-LINK-- |

| ARV-471 | Estrogen Receptor (ER) | CRBN | MCF-7 | 0.8 | >90 | --INVALID-LINK-- |

| dBET1 | BRD4 | CRBN | HeLa | 4 | >90 | [8] |

| MZ1 | BRD4 | VHL | HeLa | 24 | ~80 | [8] |

| GP262 | PI3K / mTOR | Not Specified | MDA-MB-231 | 42.23 - 227.4 (PI3K), 45.4 (mTOR) | 71.3 - 88.6 (PI3K), 74.9 (mTOR) | [18] |

| NC-1 | BTK | CRBN | Mino | 2.2 | 97 | [8] |

Experimental Protocols for PROTAC Development and Validation

A robust and multifaceted experimental workflow is essential for the successful development and characterization of PROTACs. This involves a series of in vitro and cell-based assays to confirm target engagement, ternary complex formation, ubiquitination, and ultimately, protein degradation.

Experimental Workflow for PROTAC Evaluation

Caption: A typical experimental workflow for the development and validation of PROTACs.

Ternary Complex Formation Assays

Confirming the formation of a stable ternary complex is a critical first step in validating a PROTAC's mechanism of action.

a) Surface Plasmon Resonance (SPR)

-

Principle: SPR measures the binding kinetics and affinity of interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.

-

Methodology:

-

Immobilize the E3 ligase (e.g., VHL or CRBN complex) onto the SPR sensor chip.[13][19]

-

Inject the PROTAC molecule alone to measure its binary binding affinity to the E3 ligase.[13]

-

In a separate experiment, pre-incubate the PROTAC with a saturating concentration of the target protein.

-

Inject the PROTAC-target protein complex over the E3 ligase-immobilized surface to measure the kinetics and affinity of ternary complex formation.[19]

-

Cooperativity can be calculated by comparing the binding affinity of the PROTAC to the E3 ligase in the presence and absence of the target protein.[13]

-

b) NanoBRET™ Ternary Complex Assay (Live Cells)

-

Principle: This assay measures protein-protein interactions in live cells using Bioluminescence Resonance Energy Transfer (BRET).

-

Methodology:

-

Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., CRBN or VHL) fused to HaloTag®.[20][21]

-

Label the HaloTag®-fusion protein with a fluorescent HaloTag® ligand.[20]

-

Add a dilution series of the PROTAC to the cells.[20]

-

Add the NanoBRET™ substrate and measure the donor (460 nm) and acceptor (618 nm) emission signals.[20]

-

Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates ternary complex formation.[20]

-

Ubiquitination Assays

These assays directly measure the PROTAC's ability to induce the ubiquitination of the target protein.

In Vitro Ubiquitination Assay

-

Principle: This reconstituted biochemical assay directly measures the transfer of ubiquitin to the target protein in the presence of the PROTAC and the necessary components of the ubiquitination cascade.

-

Methodology:

-

Combine purified recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex (e.g., CRL4-CRBN), the target protein, and ubiquitin (often biotinylated) in a reaction buffer.[15][22]

-

Add the PROTAC molecule at various concentrations.

-

Initiate the reaction by adding ATP.[15]

-

Incubate the reaction at 37°C for a specified time.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the reaction products by Western blot using an antibody against the target protein to visualize the appearance of higher molecular weight ubiquitinated species.[15]

-

Protein Degradation Assays

The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.

a) Western Blot Analysis

-

Principle: This widely used technique allows for the semi-quantitative detection of protein levels in cell lysates.

-

Methodology:

-

Plate cells and treat with a dose-response of the PROTAC for a defined period (e.g., 24 hours).[2][23]

-

Lyse the cells and determine the protein concentration of the lysates.[2][23]

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.[2][23]

-

Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or β-actin).[23]

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.[2]

-

Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.[2]

-

b) HiBiT/NanoLuc®-based Degradation Assays

-

Principle: These luminescent reporter assays provide a highly sensitive and quantitative method for measuring protein levels in live cells.

-

Methodology:

-

Genetically fuse the small HiBiT tag to the endogenous target protein using CRISPR/Cas9.[1][24]

-

Introduce the complementary LgBiT protein into the cells. The interaction between HiBiT and LgBiT reconstitutes a functional NanoLuc® luciferase.[1][24]

-

Treat the cells with the PROTAC.

-

Measure the luminescence signal, which is directly proportional to the amount of the HiBiT-tagged target protein. A decrease in signal indicates protein degradation.[1][24]

-

This method allows for real-time kinetic measurements of protein degradation.[1][24]

-

Proteome-wide Selectivity Analysis

Mass Spectrometry-based Proteomics

-

Principle: This powerful technique is used to assess the global effects of a PROTAC on the entire proteome, ensuring its selectivity for the intended target.

-

Methodology:

-

Treat cells with the PROTAC or a vehicle control.

-

Lyse the cells and digest the proteins into peptides.

-

Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]

-

Quantify the relative abundance of thousands of proteins across the different treatment conditions.[10]

-

This allows for the identification of the intended target and any potential off-target proteins that are also degraded.

-

Challenges and Future Directions

Despite the immense promise of PROTACs, several challenges remain, including optimizing their physicochemical properties for oral bioavailability, understanding and mitigating potential off-target effects, and expanding the repertoire of available E3 ligase ligands to enable tissue-specific protein degradation.[3][12] Future research will likely focus on the development of novel E3 ligase recruiters, the application of computational methods for rational PROTAC design, and the exploration of PROTACs for a wider range of therapeutic areas, including neurodegenerative diseases and viral infections.

Conclusion

Targeted protein degradation using PROTACs represents a transformative approach in modern medicine. By harnessing the cell's own protein disposal system, PROTACs offer a powerful and versatile platform for drug discovery. The continued refinement of the experimental methodologies outlined in this guide will be crucial for unlocking the full therapeutic potential of this exciting new modality and ushering in a new era of precision medicine.

References

- 1. promega.com [promega.com]

- 2. benchchem.com [benchchem.com]

- 3. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]

- 4. Application of mass spectrometry for the advancement of PROTACs. | Semantic Scholar [semanticscholar.org]

- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. researchgate.net [researchgate.net]

- 10. research.chalmers.se [research.chalmers.se]

- 11. charnwooddiscovery.com [charnwooddiscovery.com]

- 12. benchchem.com [benchchem.com]

- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 14. lcms.cz [lcms.cz]

- 15. pubs.acs.org [pubs.acs.org]

- 16. o2hdiscovery.co [o2hdiscovery.co]

- 17. benchchem.com [benchchem.com]

- 18. selvita.com [selvita.com]

- 19. lifesensors.com [lifesensors.com]

- 20. benchchem.com [benchchem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Target Degradation [worldwide.promega.com]

- 23. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lenalidomide 4'-PEG2-azide for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), PROTACs induce the ubiquitination and subsequent degradation of the target protein.

Lenalidomide (B1683929), an immunomodulatory drug, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2] Its derivatives are frequently incorporated into PROTAC design to engage the CRBN E3 ligase. This guide focuses on a key building block for PROTAC synthesis: Lenalidomide 4'-PEG2-azide . This functionalized lenalidomide derivative incorporates a two-unit polyethylene (B3416737) glycol (PEG) linker terminating in an azide (B81097) group, providing a versatile handle for conjugation to a POI ligand via "click chemistry."

This technical guide will provide a comprehensive overview of the core principles, experimental protocols, and relevant signaling pathways involved in the development of PROTACs using Lenalidomide 4'-PEG2-azide.

Core Concepts and Mechanism of Action

The fundamental principle behind a lenalidomide-based PROTAC is the formation of a ternary complex between the target protein, the PROTAC molecule, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

The Ubiquitin-Proteasome System and PROTAC Intervention

The ubiquitin-proteasome system is a highly regulated process for protein degradation in eukaryotic cells. It involves a three-enzyme cascade:

-

E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.

-

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.

-

E3 (Ubiquitin Ligase): Recognizes the specific substrate (target protein) and catalyzes the transfer of ubiquitin from E2 to the substrate.

Lenalidomide-based PROTACs co-opt this system by bringing a non-native target protein to the CRBN E3 ligase for ubiquitination and degradation.

Caption: Workflow of PROTAC-mediated protein degradation.

Quantitative Data for Lenalidomide-Based PROTACs

The efficacy of a PROTAC is typically characterized by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). The binding affinities (Kd) of the PROTAC to both the target protein and the E3 ligase are also critical parameters. Below are tables summarizing quantitative data for various lenalidomide-based PROTACs.

Table 1: Degradation Potency (DC50 and Dmax) of Lenalidomide-Based PROTACs

| Target Protein | PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | PROTAC 4 | MV-4-11 | <0.01 | >90 | [3] |

| PROTAC 4 | MOLM-13 | 0.062 | >90 | [3] | |

| PROTAC 4 | RS4;11 | 0.032 | >90 | [3] | |

| BTK | NC-1 | Mino | 2.2 | 97 | [4] |

| KRAS G12C | KP-14 | NCI-H358 | ~1250 | Not specified | [5][6] |

| Androgen Receptor (AR) | ARV-110 | VCaP | <1 | >95 | [7] |

| ARD-266 | LNCaP | 0.2-1 | >95 | [7] | |

| STAT3 | STAT3D-PROTAC | Ly3 | Not specified | Not specified | [8] |

Table 2: Binding Affinities (Kd) of Lenalidomide and Derivatives to CRBN

| Ligand | Method | Kd (nM) | Reference |

| Lenalidomide | Competitive Titration | 177.8 | [9] |

| Pomalidomide | Competitive Titration | 156.6 | [9] |

| Thalidomide (B1683933) | Competitive Titration | 249.2 | [9] |

| Lenalidomide | ITC | 640 | [10] |

Experimental Protocols

Developing a novel PROTAC involves a series of key experiments, from synthesis to biological characterization.

PROTAC Synthesis: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Lenalidomide 4'-PEG2-azide is designed for conjugation to a POI ligand containing a terminal alkyne via CuAAC, a highly efficient and versatile "click chemistry" reaction.

Materials:

-

Lenalidomide 4'-PEG2-azide

-

Alkyne-functionalized POI ligand

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand

-

Solvent (e.g., DMSO/water mixture)

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of Lenalidomide 4'-PEG2-azide in DMSO.

-

Prepare a stock solution of the alkyne-functionalized POI ligand in DMSO.

-

Prepare fresh stock solutions of CuSO4, sodium ascorbate, and THPTA/TBTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-functionalized POI ligand.

-

Add a 1.1 to 1.5 molar excess of Lenalidomide 4'-PEG2-azide.

-

Add the THPTA/TBTA ligand solution (typically at a 2-5 fold molar excess to CuSO4).

-

Add the CuSO4 solution (catalytic amount, e.g., 0.1 equivalents).

-

Initiate the reaction by adding the sodium ascorbate solution (typically 1-2 equivalents).

-

Vortex the mixture gently.

-

-

Reaction and Purification:

-

Allow the reaction to proceed at room temperature for 1-4 hours. Monitor reaction progress by LC-MS.

-

Upon completion, purify the PROTAC molecule using reverse-phase HPLC.

-

Confirm the identity and purity of the final product by LC-MS and NMR.

-

Caption: General workflow for PROTAC synthesis via CuAAC.

Assessment of Target Protein Degradation by Western Blot

Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against the target protein.

-

Probe with a primary antibody for a loading control (e.g., GAPDH or β-actin).

-

Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the target protein signal to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

-

Confirmation of Ternary Complex Formation by Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the PROTAC-dependent interaction between the target protein and the E3 ligase.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with the PROTAC or vehicle control. It is often beneficial to pre-treat with a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein and allow the ternary complex to accumulate.

-

Lyse cells in a non-denaturing lysis buffer.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or the target protein, or a tag if one is present.

-

Capture the antibody-protein complexes with Protein A/G beads.

-

-

Washing and Elution:

-

Wash the beads to remove non-specific binding proteins.

-

Elute the bound proteins from the beads.

-

-

Western Blot Analysis:

-

Analyze the eluates by Western blotting, probing for the presence of all three components of the ternary complex: the target protein, the E3 ligase, and a component of the E3 ligase complex (e.g., CUL4A).

-

Cell Viability Assays

To assess the functional consequence of target protein degradation, cell viability assays are performed.

Protocol (using CellTiter-Glo® as an example):

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate.

-

Treat with a serial dilution of the PROTAC.

-

-

Assay Procedure:

-

After the desired incubation period (e.g., 72 hours), add CellTiter-Glo® reagent to each well.

-

Lyse the cells by shaking and incubate to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Relevant Signaling Pathways

The biological effects of lenalidomide-based PROTACs can be linked to the modulation of various signaling pathways, either through the degradation of the intended target or through the inherent activities of the lenalidomide moiety.

mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) pathway is a crucial regulator of cell growth, proliferation, and survival. Hyperactivation of the mTOR pathway has been implicated in resistance to some cancer therapies. Lenalidomide and its derivatives can influence mTOR signaling, and the degradation of specific targets by PROTACs can further modulate this pathway.[5]

Caption: Overview of the mTOR signaling pathway.

GCN2/ATF4 Stress Response Pathway

The GCN2 (General Control Nonderepressible 2) kinase is a sensor for amino acid starvation.[11] Upon activation, GCN2 phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to the preferential translation of the transcription factor ATF4. ATF4, in turn, upregulates genes involved in amino acid synthesis and stress response. GCN1 is a crucial scaffold protein that facilitates the activation of GCN2 on stalled ribosomes.[12][13][14][15] Degradation of certain proteins by lenalidomide-based compounds can induce cellular stress and activate this pathway.[5]

Caption: The GCN2/ATF4 stress response pathway.

Conclusion

Lenalidomide 4'-PEG2-azide is a valuable and versatile chemical tool for the development of novel PROTACs. Its pre-installed lenalidomide warhead and PEG2-azide linker streamline the synthesis process, allowing researchers to focus on the design and incorporation of ligands for their protein of interest. By following the experimental protocols outlined in this guide and considering the relevant signaling pathways, researchers can effectively design, synthesize, and characterize new lenalidomide-based PROTACs for the targeted degradation of disease-relevant proteins. The continued exploration of PROTACs holds immense promise for expanding the "druggable" proteome and developing innovative therapies for a wide range of diseases.

References

- 1. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of mTOR-Targeting PROTACs Based on MLN0128 and Pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. acs.org [acs.org]

- 6. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. plu.mx [plu.mx]

- 8. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. preprints.org [preprints.org]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. Separate domains in GCN1 for binding protein kinase GCN2 and ribosomes are required for GCN2 activation in amino acid‐starved cells | The EMBO Journal [link.springer.com]

- 14. researchgate.net [researchgate.net]

- 15. Emerging Role of GCN1 in Disease and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Lenalidomide 4'-PEG2-azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide (B1683929) 4'-PEG2-azide is a functionalized derivative of Lenalidomide, an immunomodulatory drug with potent anti-neoplastic properties. This molecule is specifically designed as a building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1][2][3]

This technical guide provides a comprehensive overview of the core physicochemical properties of Lenalidomide 4'-PEG2-azide. It is intended to serve as a resource for researchers and scientists in drug development, providing available data, detailed experimental protocols for property determination, and a visualization of its mechanism of action.

Physicochemical Properties

Quantitative data for some of the physicochemical properties of Lenalidomide 4'-PEG2-azide are not extensively available in the public domain. The following table summarizes the available information from various suppliers.[4][5][6][7] For properties where specific data is lacking, this guide provides detailed experimental protocols for their determination.

| Property | Data | Reference |

| Molecular Formula | C₁₉H₂₄N₆O₅ | [4][6] |

| Molecular Weight | 416.44 g/mol | [4][6] |

| CAS Number | 2399455-48-0 | [4][6] |

| Appearance | White to off-white solid | General observation |

| Purity | ≥95% (by HPLC) | [4] |

| Storage Conditions | Store at -20°C | [4][5] |

| Solubility | Data not publicly available | - |

| Stability | Data not publicly available | - |

| Reactivity | Data not publicly available | - |

Experimental Protocols

The following section details the methodologies for determining key physicochemical properties of Lenalidomide 4'-PEG2-azide.

Determination of Solubility

Objective: To determine the solubility of Lenalidomide 4'-PEG2-azide in various aqueous and organic solvents.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of Lenalidomide 4'-PEG2-azide to a series of vials, each containing a known volume of a specific solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, DMSO, ethanol).

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a standard curve with known concentrations of Lenalidomide 4'-PEG2-azide to quantify the concentration in the diluted supernatant.

-

-

Calculation:

-

Calculate the solubility in mg/mL or molarity based on the concentration of the saturated solution and the dilution factor.

-

Assessment of Stability

Objective: To evaluate the stability of Lenalidomide 4'-PEG2-azide under various stress conditions (pH, temperature).

Methodology: HPLC-Based Stability Indicating Method

-

Forced Degradation Studies:

-

Hydrolytic Stability: Prepare solutions of Lenalidomide 4'-PEG2-azide in buffers of different pH values (e.g., pH 2, 7, and 10). Incubate the solutions at a specific temperature (e.g., 50°C) for a defined period.

-

Thermal Stability: Store the solid compound and solutions of the compound at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a set duration.

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots from the stressed samples.

-

Analyze the samples using a stability-indicating HPLC method. The HPLC method should be capable of separating the intact drug from its degradation products.

-

A typical reversed-phase HPLC method with a C18 column and a gradient elution of water and acetonitrile (B52724) (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

-

-

Data Analysis:

-

Quantify the peak area of the intact Lenalidomide 4'-PEG2-azide at each time point.

-

Calculate the percentage of the drug remaining over time.

-

Identify and quantify any major degradation products.

-

Reactivity of the Azide (B81097) Group

Objective: To characterize the reactivity of the terminal azide group, which is crucial for its use in "click chemistry."

Methodology: Kinetic Analysis of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reaction Setup:

-

Prepare stock solutions of Lenalidomide 4'-PEG2-azide, a model alkyne (e.g., phenylacetylene), a copper(I) source (e.g., CuI or a mixture of CuSO₄ and a reducing agent like sodium ascorbate), and a copper-stabilizing ligand (e.g., TBTA).

-

-

Kinetic Monitoring:

-

In a reaction vessel, combine the azide, alkyne, and ligand in a suitable solvent.

-

Initiate the reaction by adding the copper catalyst.

-

Monitor the reaction progress over time by taking aliquots at regular intervals and quenching the reaction.

-

Analyze the aliquots by HPLC or ¹H NMR to determine the concentration of the starting materials and the triazole product.

-

-

Data Analysis:

-

Plot the concentration of the product versus time to determine the reaction rate.

-

By varying the initial concentrations of the reactants, the reaction order with respect to each component can be determined, and the rate constant can be calculated.

-

Mechanism of Action and Application in PROTACs

Lenalidomide 4'-PEG2-azide serves as a crucial component in the construction of PROTACs. The Lenalidomide moiety acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[7][8] The PEG2 linker provides appropriate spacing and physicochemical properties to the PROTAC molecule. The terminal azide group allows for the covalent attachment of a ligand for a target protein of interest via "click chemistry," a highly efficient and bioorthogonal reaction.[7]

Once assembled into a PROTAC, the Lenalidomide part binds to CRBN, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[1][3][9][10] This binding event is altered by the presence of Lenalidomide, which induces a conformational change in the substrate-binding pocket of CRBN. This new conformation allows for the recruitment of neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][9][10][11] The PROTAC, by simultaneously binding to the target protein and CRBN, brings the target protein into close proximity with the E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

Signaling Pathway of Lenalidomide-Induced Protein Degradation

Caption: Lenalidomide-induced degradation of Ikaros and Aiolos.

Experimental Workflow for Characterization

The following diagram outlines a general workflow for the physicochemical characterization of a PROTAC building block like Lenalidomide 4'-PEG2-azide.

References

- 1. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lifesensors.com [lifesensors.com]

- 4. Lenalidomide 4'-PEG2-azide | Degrader Building Blocks: R&D Systems [rndsystems.com]

- 5. rndsystems.com [rndsystems.com]

- 6. Lenalidomide 4'-PEG2-azide | CAS#:2399455-48-0 | Chemsrc [chemsrc.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.eu [file.medchemexpress.eu]

- 9. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Unlocking Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Building Blocks and Components

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins rather than merely inhibiting their function.[1][2] This technology harnesses the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.[3] PROTACs are heterobifunctional molecules, meticulously designed with three core components: a ligand that recognizes the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2][4][5][6] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[3][4][6][7] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[2]

This technical guide provides a comprehensive overview of the essential building blocks and components of PROTACs. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the rational design and evaluation of these powerful molecules. We will delve into the specifics of E3 ligase ligands, the diverse world of chemical linkers, and the crucial role of target protein binders. Furthermore, this guide presents quantitative data in structured tables for easy comparison, details key experimental protocols for PROTAC validation, and utilizes diagrams to illustrate critical pathways and workflows.

Core Components of PROTACs

The modular nature of PROTACs allows for systematic optimization of their activity and properties. The three key building blocks are:

-

E3 Ubiquitin Ligase Ligand: This component is responsible for hijacking a specific E3 ubiquitin ligase, an enzyme that catalyzes the attachment of ubiquitin to a substrate protein.

-

Linker: The linker is a chemical bridge that connects the E3 ligase ligand and the target protein ligand. Its length, composition, and attachment points are critical for the formation of a stable and productive ternary complex.[1][4][6]

-

Target Protein Ligand (Warhead): This ligand provides specificity by binding to the protein of interest that is intended for degradation.

E3 Ubiquitin Ligase Ligands

While there are over 600 E3 ligases in the human genome, only a handful have been successfully recruited for PROTAC-mediated degradation. The most commonly used E3 ligases and their corresponding ligands are:

-

Cereblon (CRBN): Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) such as thalidomide, pomalidomide, and lenalidomide.[8]

-

von Hippel-Lindau (VHL): VHL ligands are typically based on the HIF-1α peptide or small molecule mimetics.[3]

-

Mouse double minute 2 homolog (MDM2): Nutlin and its analogs are commonly used to recruit MDM2.

-

Inhibitor of Apoptosis Proteins (IAPs): Bestatin and similar molecules serve as ligands for cIAP1.

The choice of E3 ligase can significantly impact the degradation efficiency, selectivity, and potential for off-target effects.

The Linker: More Than Just a Spacer

The linker plays a pivotal role in PROTAC function, influencing the stability and geometry of the ternary complex.[1][4][6] Key characteristics of the linker that require careful optimization include:

-

Length: The linker must be long enough to span the distance between the E3 ligase and the target protein without causing steric hindrance, yet short enough to facilitate a productive ubiquitination event.[1] Linker lengths typically range from a few atoms to over 20 atoms.[3][9]

-

Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability. Common linker motifs include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and more rigid structures like piperazine (B1678402) or piperidine (B6355638) rings.[1][7]

-

Attachment Points: The points at which the linker is connected to the E3 ligase ligand and the target protein ligand can dramatically alter the orientation of the ternary complex and, consequently, the degradation efficiency.

Target Protein Ligands (Warheads)

The "warhead" of the PROTAC determines its specificity. These ligands are typically derived from known inhibitors or binders of the target protein. A crucial aspect of PROTACs is that the warhead does not need to be a potent inhibitor of the target's function; it only needs to bind with sufficient affinity and selectivity to enable the formation of the ternary complex. This opens up the possibility of targeting proteins that have been historically considered "undruggable."

Quantitative Data for PROTAC Components and Efficacy

The following tables summarize key quantitative data for representative PROTACs, providing a comparative overview of their components and degradation efficiencies.

Table 1: E3 Ligase Ligand Binding Affinities

| E3 Ligase | Ligand Class | Example Ligand | Binding Affinity (Kd or IC50) |

| CRBN | IMiD-based | Pomalidomide | ~1-2 µM |

| VHL | HIF-1α mimetic | VH032 | ~100-200 nM |

| MDM2 | Nutlin-based | Nutlin-3a | ~90 nM |

| cIAP1 | Bestatin-based | LCL161 | ~35 nM (IC50) |

Table 2: Impact of Linker Length and Composition on PROTAC Efficacy

| PROTAC Name | Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| MZ1 | BRD4 | VHL | PEG/Alkyl | ~12 | ~25 | >95 |

| dBET1 | BRD4 | CRBN | PEG | ~12 | ~4 | >90 |

| ARV-110 | Androgen Receptor | CRBN | Proprietary | N/A | <1 | >95 |

| PROTAC (TBK1) | TBK1 | VHL | Alkyl/Ether | < 12 | No Degradation | - |

| PROTAC (TBK1) | TBK1 | VHL | Alkyl/Ether | > 12 | Active Degradation | - |

Note: DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein. Dmax is the maximal level of protein degradation achieved.[10]

Table 3: Degradation Efficiency of Representative PROTACs

| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| MZ1 | BRD4 | HeLa | ~25 | >95 |

| dBET1 | BRD4 | 22Rv1 | ~4 | >90 |

| ARV-471 | Estrogen Receptor | MCF7 | ~1.9 | >90 |

| RC-2 | BTK | Mino | 2.2 | 97 |

| IR-2 | BTK | Mino | 7.9 | 93 |

Experimental Protocols

Validating the efficacy and mechanism of action of a PROTAC requires a series of well-defined experiments. Below are detailed methodologies for key assays.

Western Blot Analysis for Protein Degradation

Principle: This is a semi-quantitative method to determine the levels of a target protein in cells following PROTAC treatment.

Protocol:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

-